5-Vinyl-2-pyrrolidinone
Overview
Description
5-Vinyl-2-pyrrolidinone is a chemical compound that is a derivative of pyrrolidinone with a vinyl group attached to it. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. It serves as a key intermediate in the synthesis of several compounds and has been studied for its role in the formation of polymers and other complex molecules.
Synthesis Analysis
The synthesis of 5-vinyl-2-pyrrolidinone has been addressed in a study that describes a convenient, safe, and cost-effective method. This method involves the vinylation of 5-ethoxy-2-pyrrolidinone using potassium carbonate and vinyl magnesium bromide, resulting in an 81% yield of 5-vinyl-2-pyrrolidinone with excellent purity and without the need for chromatography . This improved synthesis approach is significant as it replaces hazardous reagents with more eco-friendly alternatives, making it suitable for large-scale production.
Molecular Structure Analysis
While the papers provided do not directly analyze the molecular structure of 5-vinyl-2-pyrrolidinone, they do discuss related compounds and their structural characteristics. For instance, the synthesis of pyrrolidin-2-ones through radical cyclization of N-vinyl-2,2-bis(phenylsulfanyl)acetamides indicates the importance of the vinyl group in facilitating cyclization reactions . Additionally, the study of poly-3-((2,5-hydroquinone)vinyl)-1H-pyrrole provides insights into the interactions between vinyl groups and other molecular structures in conducting polymers .
Chemical Reactions Analysis
The chemical reactivity of vinyl groups in pyrrolidinone derivatives is highlighted in several studies. For example, the regioselective synthesis of trisubstituted pyrroles via rearrangements of O-vinyl oximes demonstrates the versatility of vinyl groups in promoting specific reaction pathways . Furthermore, the use of poly(vinyl pyrrolidone) as a reductant and stabilizer in the synthesis of noble metal nanoplates showcases the chemical functionality of vinyl pyrrolidinone polymers in nanomaterials synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-vinyl-2-pyrrolidinone and its derivatives are crucial for their application in various domains. The radiosynthesis of a high-affinity ligand for studying nicotinic acetylcholine receptors by positron emission tomography illustrates the compound's potential in medical imaging . The physical properties such as solubility, stability, and reactivity play a role in its suitability as a ligand. Additionally, the electrochemical characterization of polymers derived from vinyl pyrrolidinone compounds provides valuable information on their conductive and redox properties, which are essential for their use in electronic and energy storage applications .
Scientific Research Applications
Synthesis Methods and Chemical Reactions
- Vinylation Reaction Synthesis : A safe and cost-effective method for synthesizing 5-vinyl-2-pyrrolidinone using potassium carbonate, achieving high yields and purity without chromatography (Karumanchi et al., 2019).
- Catalytic Reactions : 1-Vinyl-2-pyrrolidinone undergoes selective dimerization and hydroformylation in the presence of Pt and Rh complexes, showing yield and regioselectivity variations based on the type of phosphine present on the metal (Kollár et al., 1989).
Industrial and Environmental Applications
- Production of Hydroxymethylfurfural : Poly(1-vinyl-2-pyrrolidinone) is used in the efficient dehydration of fructose to hydroxymethylfurfural, a potential substitute for petroleum-based building blocks in plastics and fine chemicals (Román‐Leshkov et al., 2006).
- Wastewater Treatment : Poly(vinyl pyrrolidinone) (PVP) is effective in separating and preconcentrating Hg(II) from wastewater, showcasing its potential in heavy metal ion adsorption and environmental remediation (Etorki & Walli, 2008).
Pharmaceutical and Medical Research
- Radiosynthesis for PET Imaging : 5-Vinyl-2-pyrrolidinone derivatives demonstrate high affinity in binding assays for nicotinic acetylcholine receptors, useful in positron emission tomography for studying nAChR (Brown et al., 2001).
- Colon-Specific Drug Delivery Systems : Biocompatible pH-sensitive hydrogels based on N-vinyl-2-pyrrolidinone and methacrylic acid are investigated for oral drug delivery, demonstrating potential for targeted medication release (Mahkam et al., 2006).
Polymer Science and Material Engineering
- Photopolymerization : Free-radical bulk photopolymerization of 1-vinyl-2-pyrrolidinone with derivatives showcases the influence of substitution on the pyrrolidinone ring on polymerization rates, contributing to advanced polymer design (White et al., 2002).
- High Molecular Weight Polymers : The synthesis of poly(1 - vinyl - 2 - pyrrolidinone) hydrosol containing super high molecular weight PVP and partly cross-linking poly(1 - vinyl - 2 - pyrrolidinone) is achieved through irradiation polymerization, contributing to the development of high-performance polymers (Shaokun, 2005).
Safety And Hazards
properties
IUPAC Name |
5-ethenylpyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-2-5-3-4-6(8)7-5/h2,5H,1,3-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVDXEVJHXWJAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318830 | |
Record name | 5-Ethenyl-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Vinyl-2-pyrrolidinone | |
CAS RN |
7529-16-0 | |
Record name | 5-Ethenyl-2-pyrrolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7529-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Vinyl-2-pyrrolidinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007529160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Ethenyl-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Ethenyl-2-pyrrolidinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.200 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-VINYL-2-PYRROLIDINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/739J1G8PUA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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